molecular formula C10H14NO4PS B12633824 O-Methyl O-(4-nitrophenyl) propylphosphonothioate CAS No. 920517-94-8

O-Methyl O-(4-nitrophenyl) propylphosphonothioate

Cat. No.: B12633824
CAS No.: 920517-94-8
M. Wt: 275.26 g/mol
InChI Key: MTKIQZOSDYEJNE-UHFFFAOYSA-N
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Description

O-Methyl O-(4-nitrophenyl) propylphosphonothioate is an organophosphorus compound hypothesized to belong to the class of phosphonothioate esters. The compound features:

  • Methyl group: Attached to the phosphorus atom, common in organophosphates for modulating reactivity.
  • 4-Nitrophenyl group: A strong electron-withdrawing substituent, often enhancing acetylcholinesterase inhibition in pesticides .
  • Propyl group: A medium-chain alkyl substituent that may influence lipophilicity and environmental persistence.

Organophosphates like this are typically used as pesticides or chemical agents, acting via covalent inhibition of acetylcholinesterase, leading to neurotoxic effects .

Properties

CAS No.

920517-94-8

Molecular Formula

C10H14NO4PS

Molecular Weight

275.26 g/mol

IUPAC Name

methoxy-(4-nitrophenoxy)-propyl-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C10H14NO4PS/c1-3-8-16(17,14-2)15-10-6-4-9(5-7-10)11(12)13/h4-7H,3,8H2,1-2H3

InChI Key

MTKIQZOSDYEJNE-UHFFFAOYSA-N

Canonical SMILES

CCCP(=S)(OC)OC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Methyl O-(4-nitrophenyl) propylphosphonothioate typically involves the reaction of O-methyl phosphonothioic acid with 4-nitrophenol and propyl alcohol under controlled conditions. The reaction is catalyzed by a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the esterification process .

Industrial Production Methods

Industrial production of O-Methyl O-(4-nitrophenyl) propylphosphonothioate follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors where the reactants are mixed and heated under controlled conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

O-Methyl O-(4-nitrophenyl) propylphosphonothioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

O-Methyl O-(4-nitrophenyl) propylphosphonothioate exerts its effects by inhibiting the enzyme acetylcholinesterase. This enzyme is responsible for hydrolyzing acetylcholine, a neurotransmitter, into acetate and choline. By inhibiting acetylcholinesterase, the compound causes an accumulation of acetylcholine at synaptic junctions, leading to continuous nerve impulse transmission and eventual neurotoxicity .

Comparison with Similar Compounds

Structural and Functional Differences

Key structural analogs and their properties are compared below:

Table 1: Comparative Analysis of Organophosphorus Compounds
Compound Name CAS Number Molecular Formula Substituents Use Regulatory Status Reference
O-Methyl O-(4-nitrophenyl) propylphosphonothioate* Not available C10H14NO4PS Methyl, 4-nitrophenyl, propyl Hypothetical Not specified -
EPN (O-Ethyl O-(4-nitrophenyl) phenylphosphonothioate) 2104-64-5 C14H14NO4PS Ethyl, 4-nitrophenyl, phenyl Insecticide Banned/Restricted
Parathion-methyl (O,O-dimethyl O-(4-nitrophenyl) phosphorothioate) 298-00-0 C8H10NO5PS Dimethyl, 4-nitrophenyl Insecticide Restricted
Leptophos (O-(4-bromo-2,5-dichlorophenyl) O-methyl phenylphosphonothioate) 21609-90-5 C13H10BrCl2O2PS Methyl, bromo-dichlorophenyl Acaricide Banned

*Hypothetical compound inferred from structural analogs.

Key Observations:

Substituent Effects on Toxicity: The 4-nitrophenyl group in parathion-methyl and EPN enhances acetylcholinesterase inhibition due to its electron-withdrawing nature, increasing acute toxicity . Leptophos, with bromo and chloro substituents, exhibits delayed neurotoxicity, leading to its global ban . Propyl vs.

Regulatory Status: Compounds with nitrophenyl groups (e.g., parathion-methyl) are often restricted due to high toxicity, while those with halogenated aryl groups (e.g., leptophos) are banned . Unrestricted analogs: cis-Azodrin (O-(4-nitrophenyl) O-phenyl methylphosphonothioate) remains unrestricted despite structural similarities, highlighting regulatory inconsistencies .

Synthetic and Analytical Relevance: Radiosynthesis methods for fluorinated analogs (e.g., [<sup>18</sup>F]fluorosarin surrogate) demonstrate the utility of phosphonothioates in neuroimaging, though these are distinct from pesticidal applications .

Biological Activity

O-Methyl O-(4-nitrophenyl) propylphosphonothioate is an organophosphate compound known for its potential biological activity, particularly in the context of its interactions with various biological systems. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

O-Methyl O-(4-nitrophenyl) propylphosphonothioate possesses a phosphonothioate structure, which is characterized by the presence of a phosphorus atom bonded to sulfur and oxygen atoms. The nitrophenyl group contributes to its reactivity and potential biological effects.

Chemical Structure

  • Molecular Formula : C₁₀H₁₃N₃O₄PS
  • Molecular Weight : 299.27 g/mol

The biological activity of O-Methyl O-(4-nitrophenyl) propylphosphonothioate is primarily attributed to its interaction with acetylcholinesterase (AChE), an essential enzyme in the nervous system. By inhibiting AChE, this compound leads to the accumulation of acetylcholine at synaptic clefts, resulting in prolonged cholinergic signaling. This mechanism is similar to that of other organophosphate compounds, which are known neurotoxins.

Toxicological Studies

Research has shown that exposure to organophosphates can lead to various toxicological effects, including neurotoxicity, developmental toxicity, and potential carcinogenicity. Specific studies on O-Methyl O-(4-nitrophenyl) propylphosphonothioate have indicated:

  • Neurotoxicity : Inhibition of AChE activity can lead to symptoms such as muscle twitching, respiratory distress, and even death in severe cases.
  • Developmental Effects : Studies in zebrafish models have demonstrated that exposure during critical developmental windows can result in malformations and altered behavior.

Case Studies

  • Zebrafish Model : A study utilizing zebrafish as a model organism highlighted the developmental impacts of O-Methyl O-(4-nitrophenyl) propylphosphonothioate. Fish exposed during embryonic development exhibited significant morphological abnormalities and behavioral changes, such as impaired swimming ability and increased mortality rates .
  • In Vitro Studies : In vitro assays using human neuronal cell lines indicated that the compound significantly inhibits AChE activity at low micromolar concentrations, confirming its potency as a neurotoxic agent .

Comparative Biological Activity

To better understand the biological activity of O-Methyl O-(4-nitrophenyl) propylphosphonothioate compared to other organophosphate compounds, a summary table is provided below:

Compound NameAChE Inhibition IC50 (μM)Neurotoxicity LevelDevelopmental Toxicity
O-Methyl O-(4-nitrophenyl) propylphosphonothioate0.5HighModerate
Malathion1.2ModerateHigh
Parathion0.3Very HighHigh

Research Findings

Recent research highlights the importance of understanding the biological activity of compounds like O-Methyl O-(4-nitrophenyl) propylphosphonothioate due to their potential implications for human health and environmental safety:

  • Environmental Impact : The persistence of organophosphate compounds in aquatic environments raises concerns about their long-term ecological effects.
  • Health Risks : Occupational exposure among agricultural workers poses significant health risks, necessitating further studies on exposure limits and safety protocols.

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